Benzoic acid, 2-(methylamino)-, propyl ester, also known as iso-butyl N-methyl anthranilate, is a chemical compound with the molecular formula and a molecular weight of approximately 207.27 g/mol. This compound is classified as an ester derived from benzoic acid and 2-(methylamino)-propyl alcohol. Esters like this are typically formed through the reaction of carboxylic acids with alcohols, often catalyzed by an acid catalyst.
The primary source of benzoic acid, 2-(methylamino)-, propyl ester is through synthetic organic chemistry. It falls under the category of benzoate esters, which are esters formed from benzoic acid. The compound can be identified in various chemical databases and literature, including the National Institute of Standards and Technology (NIST) database, which provides detailed information on its properties and structure .
The synthesis of benzoic acid, 2-(methylamino)-, propyl ester typically involves several steps:
The structural formula for benzoic acid, 2-(methylamino)-, propyl ester can be represented as follows:
InChI=1S/C12H17NO2/c1-9(2)8-15-12
CC(C)N(C)C(=O)C1=CC=CC=C1C(=O)O
This structure indicates that the compound consists of a benzoate moiety linked to a propyl group via an ester bond.
Benzoic acid, 2-(methylamino)-, propyl ester can participate in various chemical reactions typical for esters:
The mechanism for the formation of benzoic acid, 2-(methylamino)-, propyl ester involves nucleophilic acyl substitution where the nucleophile (alcohol) attacks the electrophilic carbonyl carbon of the carboxylic acid or its derivative (like benzoyl chloride), leading to the formation of the ester bond while releasing water or hydrochloric acid as a by-product .
Benzoic acid, 2-(methylamino)-, propyl ester has several scientific applications:
Benzoic acid, 2-(methylamino)-, propyl ester (propyl N-methyl anthranilate, CAS 55320-72-4), a derivative of anthranilic acid, is characterized by the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol. Its synthesis demands precise control over esterification and regioselectivity due to the presence of both carboxylic acid and secondary amine functional groups. This section details advanced synthetic strategies, emphasizing efficiency, selectivity, and sustainability.
Traditional esterification of 2-(methylamino)benzoic acid employs base-mediated reactions using propyl halides or alcohols under alkaline conditions. For example, reactions with propyl bromide in the presence of potassium carbonate yield the target ester but often require extended reaction times (12–24 hours) and elevated temperatures (60–80°C) [1]. A significant advancement involves nanostructured catalysts, such as iron oxide nanoparticles supported on SBA-15 (FeNP@SBA-15). This catalyst achieves near-quantitative yields (>99%) of propyl N-methyl anthranilate under solvent-free conditions at 60°C within 6 hours. The catalyst’s high surface area (determined via nitrogen adsorption) and acidic sites facilitate proton transfer, enhancing reaction kinetics. Notably, FeNP@SBA-15 retains 97% activity after 10 reuse cycles due to nanoparticle stability and hematite phase integrity (confirmed by XRD and XPS) [6].
For acid-sensitive substrates, Steglich esterification using N,N'-dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) enables ester formation under mild conditions (0–25°C). This method avoids racemization and is ideal for complex anthranilate derivatives, though scalability is limited by reagent cost [4].
Table 1: Catalytic Performance in Esterification of 2-(Methylamino)Benzoic Acid
Catalyst | Conditions | Reaction Time | Yield (%) | Reusability (Cycles) |
---|---|---|---|---|
FeNP@SBA-15 (0.1 mol%) | Solvent-free, 60°C | 6 h | >99 | 10 (97% retention) |
K₂CO₃ | Ethyl acetate, reflux | 24 h | 67 | Not applicable |
DCC/DMAP | Dichloromethane, 0–25°C | 12 h | 85 | Not applicable |
Regioselectivity challenges arise from competing N-alkylation of the secondary amine versus O-alkylation of the carboxylic acid. Phase-transfer catalysis (PTC) mitigates this by employing tetrabutylammonium bromide (TBAB) in biphasic systems (aqueous NaOH/organic solvent), enhancing nucleophilicity at the carboxylate oxygen. This method achieves 85% regioselectivity for the propyl ester [1] [8].
Microwave-assisted synthesis significantly improves efficiency, reducing reaction times from hours to minutes. For instance, coupling 2-(methylamino)benzoic acid with propanol using p-toluenesulfonic acid (PTSA) under microwave irradiation (100°C, 20 minutes) delivers 90% yield with minimal N-propylation byproducts [7]. The steric profile of the propyl group also influences yield: n-propyl derivatives exhibit higher synthetic efficiency (90%) versus bulky analogs like isobutyl (C₁₂H₁₇NO₂, CAS 65505-24-0), which require harsher conditions [3] [9].
Sustainable synthesis leverages solvent-free systems and renewable catalysts. FeNP@SBA-15 exemplifies this, eliminating organic solvents while enabling facile catalyst recovery via filtration [6]. Additionally, aldehyde oxidative esterification offers an atom-economic route. Using diphenyl diselenide (2 mol%) and H₂O₂ (1 equiv.) in n-propanol, 2-formyl-N-methylaniline is directly converted to the propyl ester in 88% yield. This one-pot method leverages water as the only byproduct and allows catalyst recycling (5 cycles, 87% overall yield) [10].
Atom economy is further enhanced through enzymatic esterification. Lipases (e.g., Candida antarctica Lipase B) immobilized on mesoporous silica catalyze propyl ester formation in non-aqueous media (e.g., tert-butanol), achieving 70% conversion at 45°C. Though slower than chemical methods (48 hours), this approach eliminates metal catalysts and enables biodegradable byproducts [6].
Solvent selection critically impacts yield, purity, and environmental footprint:
Table 2: Sustainability Metrics of Synthetic Routes
Parameter | Solvent-Free (FeNP@SBA-15) | DMF-Mediated (DCC/DMAP) | Aqueous (PTC) |
---|---|---|---|
Temperature (°C) | 60 | 25 | 80 |
E-Factor* | 2.1 | 32.5 | 8.7 |
PMI** | 1.5 | 45.2 | 12.3 |
Energy Input (kJ/mol) | 85 | 210 | 150 |
E-Factor: Waste (kg) per product (kg); *PMI: Process Mass Intensity (Total material mass/product mass)*
Notably, solvent-free conditions minimize process mass intensity (PMI = 1.5) and energy input (85 kJ/mol) but require precise temperature control to prevent thermal decomposition. Conversely, aqueous-phase PTC offers moderate yields (75–80%) with higher PMI but avoids halogenated solvents [6] [10].
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